4-isothiocyanatocyclopent-1-ene
Description
4-Isothiocyanatocyclopent-1-ene is a five-membered cycloalkene derivative containing an isothiocyanate (-N=C=S) functional group at the 4-position of the cyclopentene ring. This compound is of interest in organic synthesis due to the reactivity of the isothiocyanate group, which participates in nucleophilic addition and cycloaddition reactions. Applications may include pharmaceutical intermediates or agrochemical precursors, leveraging the electrophilic nature of the isothiocyanate group.
Properties
CAS No. |
1601255-45-1 |
|---|---|
Molecular Formula |
C6H7NS |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatocyclopent-1-ene typically involves the reaction of cyclopentene with thiophosgene or its derivatives. One common method includes the use of amines and highly toxic reagents such as thiophosgene or carbon disulfide under basic conditions . Another approach involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating .
Industrial Production Methods: Industrial production of isothiocyanates, including 4-isothiocyanatocyclopent-1-ene, often employs safer and more sustainable methods. For instance, the use of benign solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating conditions has been optimized to reduce waste and maintain high product purity .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatocyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically yield amines or thioureas.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols are commonly employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
4-Isothiocyanatocyclopent-1-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-isothiocyanatocyclopent-1-ene involves its interaction with various molecular targets and pathways. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological activities, including the inhibition of enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Functional Group Variations: Isothiocyanate vs. Isocyanate
A key structural analog is 4-isocyanato-1-methylcyclohex-1-ene (CAS 14159-68-3), which substitutes the isothiocyanate group with an isocyanate (-N=C=O) and features a six-membered cyclohexene ring with a methyl substituent .
| Property | 4-Isothiocyanatocyclopent-1-ene | 4-Isocyanato-1-methylcyclohex-1-ene |
|---|---|---|
| Molecular Formula | C₆H₇NS | C₈H₁₁NO |
| Functional Group | Isothiocyanate (-N=C=S) | Isocyanate (-N=C=O) |
| Ring Size | 5-membered cyclopentene | 6-membered cyclohexene |
| Substituents | None | Methyl group at 1-position |
| Reactivity | Higher nucleophilic affinity | Moderate reactivity |
The sulfur atom in the isothiocyanate group enhances electrophilicity compared to oxygen in isocyanates, leading to faster reactions with amines and thiols . Cyclopentene’s ring strain further increases reactivity relative to the more stable cyclohexene derivative.
Ring Size and Substituent Effects
1-Acetyl-4-isopropenylcyclopentene (CAS 2704-76-9), a cyclopentene derivative with a ketone and isopropenyl group, demonstrates how substituents and ring size influence properties .
The absence of bulky substituents in 4-isothiocyanatocyclopent-1-ene reduces steric hindrance, enabling broader utility in coupling reactions.
Reactivity and Stability
- Ring Strain : The cyclopentene ring in 4-isothiocyanatocyclopent-1-ene introduces strain, favoring ring-opening reactions compared to cyclohexene analogs .
- Electrophilicity : The isothiocyanate group reacts more readily with nucleophiles (e.g., amines) than ketones or isocyanates, forming thioureas or thioamides .
Table 1: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
